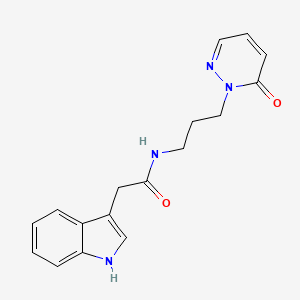
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as IPAPA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of IPAPA is not fully understood. However, it has been suggested that IPAPA exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. IPAPA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, IPAPA has been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and physiological effects:
IPAPA has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. IPAPA has also been found to exhibit anti-inflammatory and neuroprotective properties. It has been found to reduce the production of inflammatory mediators and protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
IPAPA has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. It is also relatively inexpensive compared to other therapeutic compounds. However, IPAPA has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vivo experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on IPAPA. One direction is to further investigate its mechanism of action and identify the specific targets that it inhibits. Another direction is to explore its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Additionally, future research could focus on improving the solubility of IPAPA to enhance its in vivo efficacy.
Méthodes De Synthèse
The synthesis of IPAPA involves the reaction of 3-(6-oxopyridazin-1(6H)-yl)propylamine with indole-3-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure IPAPA.
Applications De Recherche Scientifique
IPAPA has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. IPAPA has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has shown to have a potential therapeutic effect on Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(11-13-12-19-15-6-2-1-5-14(13)15)18-8-4-10-21-17(23)7-3-9-20-21/h1-3,5-7,9,12,19H,4,8,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQIPQBOXGNZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)
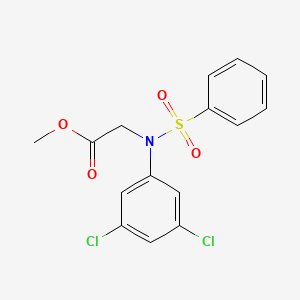

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)


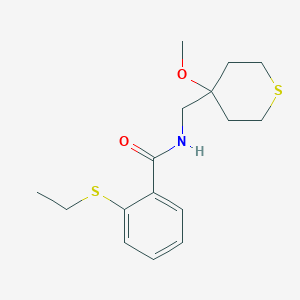

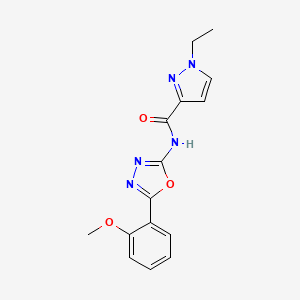
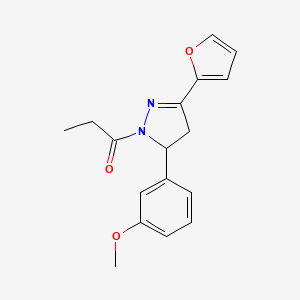
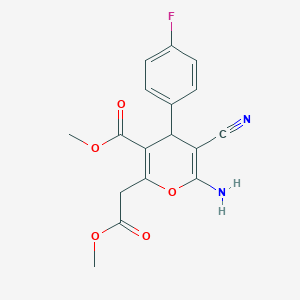
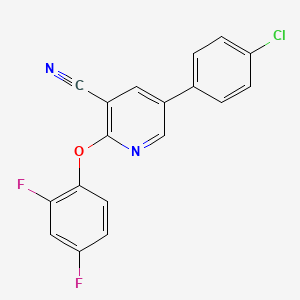
![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2720042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide](/img/structure/B2720043.png)